Phomopsinone D
Description
Phomopsinone D is a secondary metabolite belonging to the phomopsinone family, a group of fungal-derived compounds with diverse biological activities. These compounds are predominantly isolated from Phomopsis spp. and related endophytic fungi, often exhibiting antimicrobial, antifungal, or plant growth-promoting properties . For example, Phomopsinone A (m/z 225.11 [M+H+]) has been identified in Alternaria leptinellae E138 extracts, demonstrating antimicrobial activity against plant pathogens like Pseudomonas syringae . The absence of specific data on this compound in the evidence highlights a critical gap in current research, necessitating inferences from structurally related analogs.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(7S,8R)-8-hydroxy-4-methoxy-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-11(14)12-7(6-16-8)9(15-2)5-10(13)17-12/h5,8,11,14H,3-4,6H2,1-2H3/t8-,11+/m0/s1 |
InChI Key |
VWYYNACOORUTNR-GZMMTYOYSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](C2=C(CO1)C(=CC(=O)O2)OC)O |
Canonical SMILES |
CCCC1C(C2=C(CO1)C(=CC(=O)O2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phomopsinone D is typically isolated from the fermentation products of the endophytic fungus Phomopsis species. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification using chromatographic techniques. The structure of this compound is elucidated through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes. Further research is needed to develop scalable production methods for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phomopsinone D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Phomopsinone D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of pyrenocine derivatives.
Biology: this compound exhibits antifungal properties and can be used to study fungal biology and plant-pathogen interactions.
Medicine: Its potential as an antifungal agent makes it a candidate for developing new therapeutic agents.
Industry: this compound can be explored for its potential use in agricultural applications to protect crops from fungal pathogens.
Mechanism of Action
Phomopsinone D exerts its effects primarily through its antifungal properties. It inhibits the growth of certain fungal pathogens by interfering with their cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt fungal cell membrane integrity and function.
Comparison with Similar Compounds
Structural and Functional Insights:
Phomopsinone A vs. B/C: Phomopsinone A’s LC-MS profile (m/z 225.11) suggests a smaller molecular framework compared to Pyrenocines (m/z 261–320) . Unlike Phomopsinones B and C, which are moderately active against Gram-positive (B. megaterium) and Gram-negative (E. coli) bacteria, Phomopsinone A shows stronger plant-pathogen inhibition .
Chromone Derivatives: Phomochromone A (a chromone analog) shares antibacterial targets with phomopsinones but lacks reported plant growth-promoting effects, indicating scaffold-specific bioactivity .
Production Variability: Fungal guttate fluids (e.g., from Clohesomyces aquaticus) yield higher concentrations of Phomopsinone A than mycelia, suggesting niche-specific biosynthesis . Similar metabolic dynamics may influence the yield of uncharacterized derivatives like Phomopsinone D.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
